4,4'-Dimethoxyoctafluorobiphenyl
Overview
Description
4,4’-Dimethoxyoctafluorobiphenyl is a chemical compound with the molecular formula C14H6F8O2 . It has an average mass of 358.184 Da and a monoisotopic mass of 358.024017 Da .
Molecular Structure Analysis
The molecular structure of 4,4’-Dimethoxyoctafluorobiphenyl consists of two benzene rings connected by a single bond, with each ring having four fluorine atoms and one methoxy group attached .Physical And Chemical Properties Analysis
4,4’-Dimethoxyoctafluorobiphenyl has a density of 1.5±0.1 g/cm3, a boiling point of 280.9±40.0 °C at 760 mmHg, and a flash point of 131.1±23.2 °C . It has a molar refractivity of 64.2±0.3 cm3, and a molar volume of 236.4±3.0 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Intramolecular Rotational Dynamics Research
“4,4’-Dimethoxyoctafluorobiphenyl” has been used to investigate the relationship between intramolecular rotational dynamics and molecular and crystal structure using NMR spin-lattice relaxation experiments .
Fluorination Reagents
This compound is a type of fluorinated building block, which means it could potentially be used in the synthesis of other fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science.
Future Directions
A recent study employed 4,4’-Dimethoxyoctafluorobiphenyl as a volatile solid additive to optimize the active layer morphology of organic solar cells (OSCs) . The synergistic effect of 1-chloronaphthalene (CN) and 4,4’-Dimethoxyoctafluorobiphenyl as dual additives showed supreme capability on optimizing the morphology over the conventional additive of CN . This suggests potential future directions in the field of OSCs.
Mechanism of Action
Target of Action
It has been used to investigate the relationship between intramolecular rotational dynamics and molecular and crystal structure .
Mode of Action
It is known to have strong crystallinity , which may influence its interaction with its targets
Biochemical Pathways
Its role in the study of intramolecular rotational dynamics suggests it may influence molecular and crystal structures , but the specific pathways and downstream effects remain to be determined.
Result of Action
4,4’-Dimethoxyoctafluorobiphenyl has been used to optimize the active layer morphology of organic solar cells (OSCs), indicating its potential role in influencing material properties at the molecular level . .
properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-methoxy-6-(2,3,5,6-tetrafluoro-4-methoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F8O2/c1-23-13-9(19)5(15)3(6(16)10(13)20)4-7(17)11(21)14(24-2)12(22)8(4)18/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUPJKALGKCABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)OC)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294550 | |
Record name | 4,4'-Dimethoxyoctafluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2200-71-7 | |
Record name | 2200-71-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Dimethoxyoctafluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Dimethoxyoctafluorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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